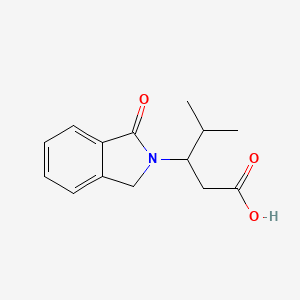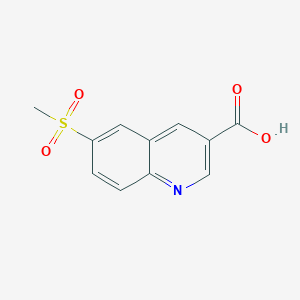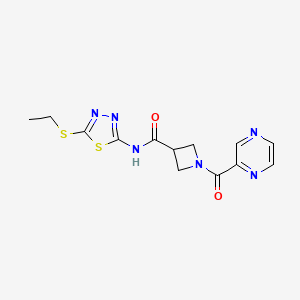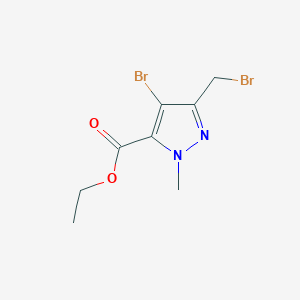
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring is non-planar, which allows for increased three-dimensional coverage .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
The use of sulfonyl-containing pyrrolidines in organic synthesis is highlighted by their role in facilitating highly functionalized pyridines synthesis. These compounds, through internal oxidant mechanisms involving the N-S bond, enable efficient C-C/C-N bond formations under mild conditions, demonstrating their utility in creating complex organic structures (Zhang et al., 2014). Additionally, the synthesis and application of organocatalysts derived from sulfonyl-modified pyrrolidines for stereoselective Michael addition reactions highlight the versatility of these compounds in organic chemistry, offering high yields and enantioselectivity (Syu et al., 2010).
Pharmacology and Therapeutic Potentials
Although the explicit mention of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide in pharmacological applications is not found in the provided literature, related sulfonyl pyrrolidine compounds have shown potential in drug discovery. For example, compounds with pyrrolidine structures have been synthesized and evaluated for their anticancer activities, illustrating the broad therapeutic potentials of this class of compounds (Redda et al., 2011).
Material Science and Electrochemistry
The functionalization of materials, such as carbon nanomaterials with nitrogen-containing groups including pyrrolidines, has been investigated for enhancing the performance of energy storage devices. These modifications aim to improve charge storage performance and reliability in supercapacitors, demonstrating the significance of pyrrolidine derivatives in material science applications (Sutarsis et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-7-9-19(10-8-15)25-23(28)22(27)24-14-20-6-5-11-26(20)31(29,30)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLRUXTUGWDUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2990988.png)
![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)


![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)







![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)

